molecular formula C19H17FN2O3 B2670112 1-(4-ethoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione CAS No. 1207037-11-3

1-(4-ethoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2670112
CAS No.: 1207037-11-3
M. Wt: 340.354
InChI Key: VWRWLKOYFSMOBP-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both ethoxy and fluorobenzyl groups in its structure suggests potential pharmacological properties, making it a compound of interest in drug discovery and development.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethoxybenzaldehyde and 4-fluorobenzylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-ethoxybenzaldehyde with 4-fluorobenzylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as hydrazine, to form the pyrazine ring.

    Oxidation: The final step involves the oxidation of the pyrazine ring to form the 2,3-dione structure.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazine-2,3-dione structure, potentially forming hydroxyl derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrazine ring.

    Reduction Products: Hydroxyl derivatives of the pyrazine-2,3-dione.

    Substitution Products: Functionalized aromatic rings with various substituents.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

Medicine:

    Drug Development: Due to its potential pharmacological properties, it is investigated as a lead compound in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(4-ethoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

  • 1-(4-methoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
  • 1-(4-ethoxyphenyl)-4-(4-chlorobenzyl)pyrazine-2,3(1H,4H)-dione

Uniqueness: 1-(4-ethoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is unique due to the specific combination of ethoxy and fluorobenzyl groups, which may confer distinct pharmacological properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and overall molecular interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-2-25-17-9-7-16(8-10-17)22-12-11-21(18(23)19(22)24)13-14-3-5-15(20)6-4-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRWLKOYFSMOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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